3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
Description
3-Chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a benzamide derivative featuring a tetrahydrobenzooxazepine core. The compound’s structure includes a 3-chlorophenyl group attached via an amide bond to a bicyclic oxazepine ring system substituted with dimethyl, propyl, and ketone moieties.
Properties
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-4-10-24-17-12-16(23-19(25)14-6-5-7-15(22)11-14)8-9-18(17)27-13-21(2,3)20(24)26/h5-9,11-12H,4,10,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSJDCZSROJXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound's molecular formula is , with a molecular weight of 386.9 g/mol. Its structure features a benzamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine ring system. The presence of a chlorine atom and various alkyl substituents enhances its chemical diversity and potential reactivity .
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClN2O3 |
| Molecular Weight | 386.9 g/mol |
| CAS Number | 921792-10-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert its effects by binding to enzymes or receptors, thereby inhibiting or activating specific biochemical pathways. The exact mechanisms remain under investigation but are crucial for understanding its therapeutic potential .
Anticancer Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies show that modifications to the oxazepine structure can enhance the anticancer potency by targeting specific signaling pathways involved in tumor progression .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential applications in treating conditions characterized by chronic inflammation .
Antimicrobial Activity
Preliminary investigations have shown that this compound exhibits antimicrobial properties against several pathogens. Its effectiveness against bacteria such as Helicobacter pylori indicates its potential as an antibiotic agent. The structure-activity relationship (SAR) studies suggest that the presence of the chloro and dimethyl groups plays a significant role in enhancing its antimicrobial efficacy.
Case Studies and Research Findings
- Anticancer Studies : A recent study explored the cytotoxic effects of various oxazepine derivatives on human cancer cell lines. Results indicated that certain modifications led to increased apoptosis in cancer cells compared to standard treatments .
- Anti-inflammatory Research : In a model of acute inflammation, the compound demonstrated significant reductions in edema and inflammatory markers when administered at specific dosages. This highlights its potential for therapeutic use in inflammatory diseases .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several related compounds against H. pylori. The results showed that the tested compound exhibited comparable activity to established antibiotics, suggesting its viability as a new therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent. Its unique structure suggests possible interactions with various biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures can exhibit significant pharmacological effects, including:
- Anticancer activity : Studies on related oxazepine derivatives have shown promise in inhibiting tumor growth.
- Antimicrobial properties : The presence of the chloro group may enhance the compound's ability to interact with microbial enzymes.
Biological Studies
Research involving 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide focuses on its interactions with various biological systems. Key areas of investigation include:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor interaction : Potential binding to receptors could lead to modulation of physiological responses.
Industrial Applications
The compound is also explored for potential applications in industrial settings. Its unique chemical properties may allow for use in:
- Catalysis : The compound could serve as a catalyst in various organic reactions.
- Material science : Its structural features may contribute to the development of new materials with desirable properties.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (as a dihydrochloride salt) participates in nucleophilic substitution under deprotonated conditions. Common reactions include:
Table 1: Nucleophilic Substitution Reactions
Key Findings :
-
Deprotonation with bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) is critical for activating the amine .
-
Alkylation reactions favor polar aprotic solvents (e.g., DMF) and moderate temperatures .
Electrophilic Aromatic Substitution
The chlorophenyl and benzodiazole moieties undergo regioselective electrophilic substitution.
Table 2: Electrophilic Substitution Reactions
| Reaction | Reagents/Conditions | Position Selectivity | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to benzodiazole N-atom | |
| Halogenation | Br₂/FeBr₃, CH₂Cl₂, RT | Ortho to chloro substituent |
Mechanistic Insights :
-
The electron-withdrawing chloro group deactivates the phenyl ring, directing electrophiles to the benzodiazole ring .
-
Benzodiazole’s nitrogen atoms activate positions para to themselves for nitration .
Coupling Reactions
The amine group facilitates amide and imine bond formation via coupling agents.
Table 3: Coupling Reaction Protocols
| Coupling Type | Activating Agents | Solvent/Conditions | Yield | Source |
|---|---|---|---|---|
| Amide Bond | HBTU/HOBt, DIPEA | DMF, RT, 12h | 23–36% | |
| Urea Formation | CDI, CH₂Cl₂ | RT, 6h | 81% |
Case Study :
-
Coupling with 2-chlorophenylacetic acid using HBTU/HOBt produced a bioactive amide derivative with antitumor activity .
Redox Reactions
The compound’s redox behavior is influenced by its dihydrochloride salt form.
Table 4: Oxidation and Reduction Pathways
| Reaction | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, Δ | Nitroso derivative | Limited solubility | |
| Reduction | NaBH₄, MeOH, 0°C | Dechlorinated amine | Side product formation |
Challenges :
Salt Metathesis and Solubility Effects
Conversion to free base or alternative salts alters reactivity:
Table 5: Salt Exchange Reactions
| Salt Form | Reagents/Conditions | Solubility (mg/mL) | Reactivity | Source |
|---|---|---|---|---|
| Free Base | NaOH (2M), H₂O/EtOAc | 12.8 (H₂O) | High | |
| Dihydrochloride | HCl gas, Et₂O | 45.2 (H₂O) | Moderate |
Applications :
Biological Functionalization
The compound serves as a scaffold for drug development:
Table 6: Bioactive Derivatives
| Derivative Type | Target | IC₅₀ (nM) | Application | Source |
|---|---|---|---|---|
| Amide | Caspase-1 | 62 | Anti-inflammatory | |
| Sulfonamide | BRD4 | 89.9 |
Comparison with Similar Compounds
Comparison with Structural Analogs
2-Chloro-N-(3,3-Dimethyl-4-Oxo-5-Propyl-2,3,4,5-Tetrahydrobenzo[b][1,4]Oxazepin-7-Yl)Benzamide (CAS 921564-15-0)
- Molecular Formula : C21H23ClN2O3
- Molecular Weight : 386.9 g/mol
- Substituents : Chlorine at the ortho position (C2) of the benzamide ring.
- Key Differences: The chlorine substituent’s position alters electronic distribution compared to the 3-chloro analog. This may influence binding affinity in biological systems due to steric or electronic effects.
5-Chloro-N-(3,3-Dimethyl-4-Oxo-5-Propyl-2,3,4,5-Tetrahydrobenzo[b][1,4]Oxazepin-7-Yl)-2-Methoxybenzamide (CAS 921864-35-9)
- Molecular Formula : C22H25ClN2O4
- Molecular Weight : 416.9 g/mol
- Substituents : Chlorine at the meta position (C5) and a methoxy group at C2 of the benzamide ring.
- The chlorine’s position (C5 vs. C3) may also affect interactions with hydrophobic pockets in target proteins .
Comparative Data Table
Research Implications and Limitations
- Methoxy Group Impact : The 5-chloro-2-methoxy analog’s methoxy group may improve aqueous solubility but could reduce membrane permeability due to increased polarity .
- Data Gaps : Critical parameters such as melting point, solubility, and bioactivity data are absent in the provided sources, limiting direct pharmacological comparisons.
Q & A
Basic Research Questions
Q. How can the synthesis of 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide be optimized for high yield and purity?
- Methodological Answer :
- Multi-step synthesis : Start with constructing the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of substituted aminophenols under controlled pH and temperature (50–80°C) .
- Amide coupling : Introduce the 3-chlorobenzamide moiety using coupling agents like EDCI/HOBt in anhydrous DCM or THF. Monitor reaction progress via TLC or HPLC to minimize byproducts .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC retention time and NMR integration .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., oxazepine ring protons at δ 3.5–4.5 ppm, amide NH at δ 8.0–9.0 ppm) and carbonyl carbons (C=O at ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 388.145) and isotopic patterns consistent with Cl substituents .
- IR spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, oxazepine C-O-C at ~1250 cm⁻¹) .
Q. How does the chloro-substituent on the benzamide moiety influence physicochemical properties?
- Methodological Answer :
- Lipophilicity : Compare logP values (via shake-flask method or computational tools) with analogs (e.g., 3-methyl or 3-methoxy derivatives) to assess chloro’s impact on membrane permeability .
- Electronic effects : Use Hammett constants (σ≈0.37 for Cl) to predict electron-withdrawing effects on amide bond stability and reactivity .
Advanced Research Questions
Q. How can contradictory reports on biological activity (e.g., anticancer vs. anti-inflammatory) be resolved?
- Methodological Answer :
- Target-specific assays : Conduct kinase inhibition profiling (e.g., SYK, JAK-STAT pathways) to clarify mechanism .
- Structure-activity relationship (SAR) : Synthesize analogs with substituent variations (e.g., 4-Cl vs. 3-Cl benzamide) and compare IC50 values in cell viability assays .
- Molecular docking : Use software like AutoDock Vina to model interactions with binding pockets (e.g., SYK ATP-binding site) and validate via mutagenesis studies .
Q. What experimental design is recommended for evaluating environmental persistence or toxicity?
- Methodological Answer :
- OECD 301 biodegradation test : Incubate compound in activated sludge (30 days) and monitor degradation via LC-MS to assess half-life .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (48h LC50) and algal growth inhibition tests (OECD 201) to quantify ecological risks .
Q. How can batch-to-batch variability in biological assays be minimized during preclinical testing?
- Methodological Answer :
- Stability studies : Store compound under inert atmosphere (-20°C) and test degradation via accelerated stability protocols (40°C/75% RH for 4 weeks) .
- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity), passage numbers, and serum-free media to reduce biological variability .
Methodological Challenges & Solutions
Q. What strategies mitigate side reactions during functionalization of the oxazepine core?
- Solution :
- Protecting groups : Temporarily protect the oxazepine NH with Boc groups during alkylation or acylation steps to prevent unwanted ring-opening .
- Low-temperature reactions : Perform electrophilic substitutions (e.g., nitration) at 0–5°C to control regioselectivity .
Q. How can researchers reconcile discrepancies in reported enzymatic inhibition data?
- Solution :
- Standardize assay conditions : Use identical buffer systems (e.g., Tris-HCl pH 7.4), ATP concentrations (1 mM), and enzyme sources (recombinant vs. native) .
- Negative controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
Data Analysis & Interpretation
Q. What statistical approaches are suitable for SAR studies with limited analogs?
- Methodological Answer :
- Multivariate analysis : Apply principal component analysis (PCA) to physicochemical descriptors (logP, polar surface area) and bioactivity data to identify key drivers .
- Bootstrapping : Resample small datasets (n=10–15) to estimate confidence intervals for IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
